
2-Thiaundecane
Übersicht
Beschreibung
2-Thiaundecane is a chemical compound with the molecular formula C10H22S . It is a member of the class of compounds known as thiaalkanes .
Molecular Structure Analysis
The molecular structure of 2-Thiaundecane consists of a chain of 10 carbon atoms, with a sulfur atom replacing one of the intermediate carbon atoms . The exact position of the sulfur atom within the carbon chain can vary, leading to different isomers .
Wissenschaftliche Forschungsanwendungen
Overview of 2-Thiaundecane Chemistry
2-Thiaundecane, belonging to the family of thiazolines, has been a subject of research due to its unique chemical properties. The chemistry of 2-thiazolines, including 2-Thiaundecane, has garnered attention primarily because of the unique properties of sulfur, which often results in a reactivity that dramatically differs from that of their oxazoline counterparts. This interest has led to new methodologies for their preparation and their growing use in organic synthesis, biomolecules, and asymmetric catalysis (Gaumont, Gulea, & Levillain, 2009).
Biomedical and Therapeutic Research
Thiazolidinediones, a class of compounds including 2-Thiaundecane derivatives, have been studied extensively for their potential in treating type 2 diabetes mellitus. Their efficacy in decreasing plasma glucose levels is well established. These compounds function primarily by decreasing insulin resistance at the muscle level, thereby increasing glucose uptake, and to a lesser extent, they decrease insulin resistance in the liver, thereby decreasing hepatic glucose production. This class of compounds may also affect many organ systems and disease processes due to their action on different receptors, including PPAR receptors present in several tissues (Parulkar, Pendergrass, Granda-Ayala, Lee, & Fonseca, 2001).
Applications in Corrosion Inhibition
2-Thiohydantoin, a compound related to 2-Thiaundecane, has been investigated as a corrosion inhibitor for mild steel in acidic solutions. It acts as a mixed-type inhibitor, suppressing both cathodic and anodic processes via physical adsorption on the metal surface. This suggests potential industrial applications of 2-Thiaundecane derivatives in protecting metals from corrosion (Yüce & Kardaş, 2012).
Thiazolidinediones and Body Fluid Volume
Another area of interest is the effect of thiazolidinediones on body fluid volume. These compounds, often used in treating type 2 diabetes mellitus, can complicate treatment due to systemic fluid retention. It's suggested that thiazolidinediones may enhance bone loss induced by estrogen deprivation, indicating a complex interaction with the body's metabolic processes (Sottile, Seuwen, & Kneissel, 2004).
Applications in Polymer and Material Synthesis
Thiol-yne chemistry, closely related to thiazolines, has seen recent applications in polymer synthesis and modification. It serves as a tool for network synthesis and modification, preparation of dendrimers, and hyperbranched polymers, as well as for surface modification and functionalization. This indicates the versatility of thiazoline derivatives like 2-Thiaundecane in various industrial and material science applications (Lowe, 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-methylsulfanylnonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-3-4-5-6-7-8-9-10-11-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSULZJMFDBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335357 | |
| Record name | 2-Thiaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiaundecane | |
CAS RN |
59973-07-8 | |
| Record name | 2-Thiaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



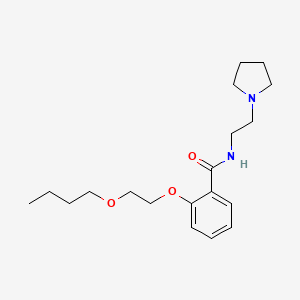
![Bis[(R)-12-hydroxyoleic] acid, diester with glycerol](/img/structure/B1619047.png)

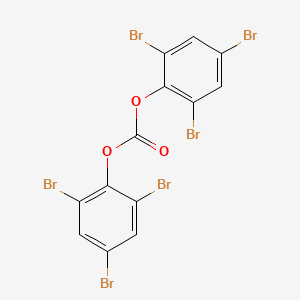
![2-(Tetradecanoyloxy)ethyl 2-[(phosphonooxy)methyl]tetradecanoate](/img/structure/B1619050.png)
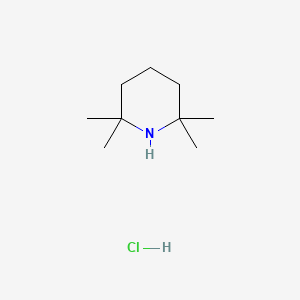


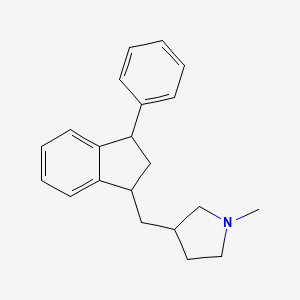



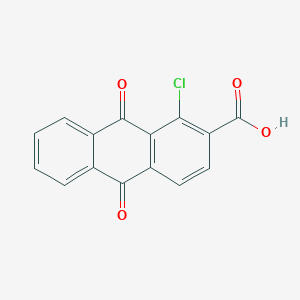
![2-[(2-Methoxyphenyl)methyl]butanedioic acid](/img/structure/B1619067.png)